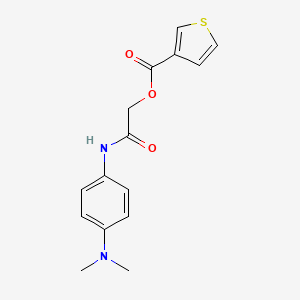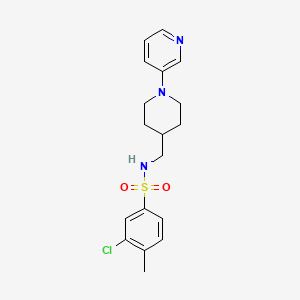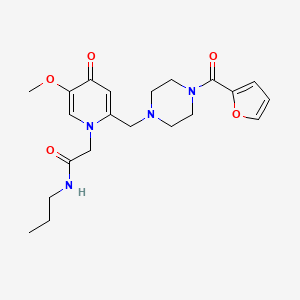
2-((4-(Dimethylamino)phenyl)amino)-2-oxoethyl thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-((4-(Dimethylamino)phenyl)amino)-2-oxoethyl thiophene-3-carboxylate” is a compound that incorporates a thiophene species . Thiophene and its derivatives are essential heterocyclic compounds that show a variety of properties and applications . They are known for their varied biological and clinical applications .
Synthesis Analysis
The synthesis of thiophene derivatives often involves the Gewald synthesis . This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .
Molecular Structure Analysis
The molecular structure of this compound can be derived from its spectral information . The mass spectrum of a similar compound displayed the molecular ion [M] + at m/z = 461 (6%), corresponding to the molecular formula (C 24 H 31 NO 6 S) .
Chemical Reactions Analysis
The chemical reactions involving this compound can include the reaction with different nucleophiles and electrophiles . For example, an enaminone was coupled with the diazonium salt of 3-amino-1,2,4-triazole in pyridine to yield a related compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For example, a related compound has a melting point of 134–135 °C .
Scientific Research Applications
Organic Semiconductors and Electronics
Thiophene derivatives, including our compound of interest, play a crucial role in organic electronics. Their unique π-conjugated structure allows them to act as semiconductors in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Researchers have synthesized various thiophene-based materials for efficient charge transport and light emission in these devices .
Medicinal Chemistry and Pharmacology
Thiophene derivatives exhibit promising pharmacological properties:
- Anticancer Activity : Some thiophene-containing compounds demonstrate anticancer effects. Researchers have explored their potential as novel chemotherapeutic agents .
- Anti-Inflammatory Properties : Certain thiophenes possess anti-inflammatory activity, making them relevant for drug development .
- Antimicrobial Agents : Thiophene derivatives have been investigated for their antimicrobial properties, potentially aiding in the fight against infections .
- Antihypertensive Effects : Some thiophenes exhibit antihypertensive properties, which could contribute to cardiovascular health .
- Anti-Atherosclerotic Properties : Researchers have studied thiophenes as potential anti-atherosclerotic agents .
Corrosion Inhibitors
Thiophene derivatives find applications in industrial chemistry as corrosion inhibitors. Their ability to protect metals from corrosion makes them valuable in various sectors .
Synthetic Chemistry and Heterocyclization
Thiophene synthesis involves several methods, including:
- Gewald Reaction : A condensation reaction leading to aminothiophene derivatives by combining sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
- Paal–Knorr Reaction : Condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P~4~S~10~) to form thiophenes .
Other Applications
Mechanism of Action
Future Directions
Thiophene-based analogs have been the subject of growing interest as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in this field could involve the design and synthesis of new thiophene derivatives with enhanced biological activities.
properties
IUPAC Name |
[2-[4-(dimethylamino)anilino]-2-oxoethyl] thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-17(2)13-5-3-12(4-6-13)16-14(18)9-20-15(19)11-7-8-21-10-11/h3-8,10H,9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRBNYBOHMIXAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)COC(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



sulfamoyl}thiophene-2-carboxylate](/img/structure/B2464492.png)



![1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyrazine](/img/structure/B2464500.png)
![2-[(1-benzyl-4-methyl-1H-pyrazol-3-yl)oxy]-2-methylbutanoic acid](/img/structure/B2464501.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2464505.png)
![N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]-2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetamide](/img/structure/B2464506.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2464508.png)
![1-[1-(4-Methoxypyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2464509.png)
![[4-Fluoro-3-(piperidin-1-ylmethyl)phenyl]boronic acid](/img/structure/B2464510.png)
![4-ethoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2464511.png)